![molecular formula C22H28N6O2S B2466750 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1013778-32-9](/img/structure/B2466750.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H28N6O2S and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tuning of Chemo- and Regioselectivities in Multicomponent Condensations
Regio- and chemoselective multicomponent protocols have been developed for synthesizing hexahydro-1H-pyrazoloquinolinones, tetrahydropyrazoloquinazolinones, and hexahydropyrazoloquinolizinones from amino pyrazoles, cyclic dicarbonyl compounds, and aldehydes. These protocols demonstrate the versatility of reaction conditions in directing the outcome towards different heterocyclic frameworks, showcasing the potential for synthesizing compounds with complex structures similar to the query compound (Chebanov et al., 2008).
Synthesis and Antimicrobial Evaluation of Functionalized Heterocycles
Novel enone systems derived from quinolinone and pyrazolo, triazolo, and other heterocyclic derivatives have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of structurally related compounds to serve as bases for developing new antimicrobial agents, suggesting a similar application possibility for the query compound (Hassan & Farouk, 2017).
Nickel Nanoparticles Assisted Synthesis
Nickel nanoparticles have facilitated the synthesis of biologically important pyrazoloquinolinone and triazoloquinazolinone derivatives, emphasizing the role of catalysis in efficiently producing complex heterocyclic compounds. This method's efficiency and eco-friendliness could be relevant for synthesizing the query compound under study (Singh et al., 2015).
Antibacterial and Antituberculosis Studies
Research into 3-heteroarylthioquinoline derivatives has shown significant activity against Mycobacterium tuberculosis, with certain compounds demonstrating minimal cytotoxic effects. This highlights the therapeutic potential of quinoline derivatives in treating bacterial infections, suggesting a similar research avenue for the query compound (Chitra et al., 2011).
Electrophilic Activation and Synthesis of Novel Compounds
Studies on the electrophilic activation of acetyl-substituted heteroaromatic compounds, including pyridines, thiazoles, and quinolines, provide insights into novel synthetic routes that could be applicable for creating derivatives of the query compound. These reactions offer pathways to synthesize complex molecules by forming dicationic electrophiles in superacids (Klumpp et al., 2000).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-4-26-14-17(21(25-26)30-6-3)20-23-24-22(27(20)5-2)31-15-19(29)28-13-9-11-16-10-7-8-12-18(16)28/h7-8,10,12,14H,4-6,9,11,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACKAEKHXCWXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.